molecular formula C15H27NO3 B1528369 tert-Butyl 4-pivaloylpiperidine-1-carboxylate CAS No. 1334499-06-7

tert-Butyl 4-pivaloylpiperidine-1-carboxylate

Cat. No.: B1528369
CAS No.: 1334499-06-7
M. Wt: 269.38 g/mol
InChI Key: KCISJMBZVMRODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-pivaloylpiperidine-1-carboxylate is a synthetically valuable piperidine derivative featuring two tert-butyl-based protecting groups: a tert-butyloxycarbonyl (Boc) group and a pivaloyl moiety. This molecular architecture makes it a versatile building block and intermediate in organic synthesis and pharmaceutical research, particularly for the development of central nervous system (CNS) targeted agents [ citation:4 ]. The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its piperidine scaffold is a prominent structural motif in numerous bioactive molecules, and research indicates that derivatives of this compound can act as inhibitors for certain enzymes, including beta-lactamases , which are responsible for antibiotic resistance in bacteria [ citation:4 ]. Furthermore, its structural features allow it to interact effectively with biological targets, making it a candidate for developing new therapeutic agents [ citation:4 ]. In neuropharmacology, the piperidine structure is known to influence neurotransmitter systems. Studies have shown that modifications of piperidine derivatives can lead to compounds with improved pharmacological profiles for treating neurological disorders [ citation:4 ]. For instance, analogs of this compound have demonstrated effectiveness as selective serotonin reuptake inhibitors (SSRIs) in research settings, showing promising binding affinity to serotonin transporters [ citation:4 ]. ATTENTION: This product is for research use only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications [ citation:4 ].

Properties

IUPAC Name

tert-butyl 4-(2,2-dimethylpropanoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2,3)12(17)11-7-9-16(10-8-11)13(18)19-15(4,5)6/h11H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCISJMBZVMRODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-06-7
Record name tert-butyl 4-(2,2-dimethylpropanoyl)piperidine-1-carboxylate
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Preparation Methods

Starting Material Preparation

The synthesis often begins with tert-butyl piperidine-1-carboxylate , which is commercially available or prepared by carbamoylation of piperidine with di-tert-butyl dicarbonate (Boc2O).

Acylation at the 4-Position

The key step is the introduction of the pivaloyl group at the 4-position of the piperidine ring. This is generally achieved by:

  • Reagents: Pivaloyl chloride or pivalic anhydride.
  • Base: Anhydrous bases such as triethylamine or sodium hydride are used to deprotonate the 4-position to facilitate acylation.
  • Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are preferred.
  • Temperature: The reaction is typically conducted at low to moderate temperatures (0°C to 70°C) to control regioselectivity and avoid side reactions.
  • Time: Reaction times vary from several hours to overnight (12-24 hours) depending on scale and conditions.

Purification

Post-reaction, the mixture is quenched and extracted with organic solvents (e.g., toluene or ethyl acetate). The crude product is purified by crystallization or column chromatography to obtain this compound with high purity.

Specific Research Findings and Reaction Optimization

A patent describing related piperidine derivatives provides useful insights into reaction parameters that can be adapted for this compound preparation:

Parameter Details
Reaction Temperature 30°C to 90°C; typically 45°C to 70°C
Reaction Time 18 to 30 hours
Solvents Used THF (preferred), ethyl acetate, DMAC, NMP, DMF, t-butanol
Base/Nucleophile Triethylamine or similar bases
Equivalents of Reagents Pivaloyl reagents used in slight excess (1-1.5 eq)
Work-up Extraction with toluene or ethyl acetate
Purification Crystallization or chromatography

These conditions balance reaction completeness and selectivity, minimizing side reactions such as over-acylation or carbamate cleavage.

Alternative Synthetic Routes

While direct acylation is the most straightforward method, alternative routes have been explored in related piperidine carboxylate derivatives involving:

  • One-pot click chemistry : Although primarily used for triazole derivatives, this method demonstrates rapid synthesis and high yields for piperidine carboxylates with various substitutions, potentially adaptable for this compound with suitable modifications.

  • Stepwise functional group transformations : Starting from piperidine, sequential protection, functionalization at the 4-position, and final carbamate formation can be employed, but this is more time-consuming.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Boc Protection Di-tert-butyl dicarbonate, base DCM or THF 0°C to RT 2-4 hours Forms tert-butyl piperidine-1-carboxylate
4-Position Acylation Pivaloyl chloride, triethylamine THF (preferred) 45°C to 70°C 18-30 hours Selective acylation at C4
Work-up & Purification Extraction with toluene or ethyl acetate - RT - Crystallization or chromatography

Analytical Characterization

The final product is characterized by:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-pivaloylpiperidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or pivaloyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
tert-Butyl 4-pivaloylpiperidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows it to act as a versatile building block in the synthesis of various bioactive compounds, particularly those targeting the central nervous system (CNS). The piperidine ring is known for its ability to enhance the bioavailability and efficacy of drugs due to its favorable pharmacokinetic properties.

Case Studies
Several studies have highlighted the utility of this compound in synthesizing novel piperidine derivatives with enhanced activity against various neurological disorders. For instance, derivatives synthesized from this compound have shown promise in preclinical trials for treating conditions like depression and anxiety.

Synthetic Methodologies

Reagent in Organic Synthesis
this compound serves as a crucial reagent in organic synthesis. It is employed in the formation of various piperidine-based compounds through reactions such as acylation and alkylation. Its stability under different reaction conditions makes it an ideal candidate for multi-step synthesis processes.

Example Reactions
The compound can be utilized in the following reactions:

  • Acylation Reactions: The introduction of acyl groups to amines or alcohols, enhancing their reactivity and functional diversity.
  • Alkylation Reactions: Facilitating the formation of more complex molecular architectures by adding alkyl groups to piperidine derivatives.

Drug Development

Intermediate in Pharmaceutical Synthesis
As an intermediate, this compound plays a pivotal role in the synthesis of various pharmaceuticals. Its derivatives are often incorporated into larger molecular frameworks that exhibit desired therapeutic effects.

Notable Pharmaceuticals
Research has indicated that compounds derived from this compound are being explored for their potential roles in treating diseases such as cancer and metabolic disorders. For example, some derivatives have been linked to improved efficacy in drug formulations targeting specific receptors involved in disease pathways.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Medicinal ChemistryBuilding block for CNS-active compoundsPotential treatments for depression and anxiety
Synthetic MethodologiesReagent for acylation and alkylation reactionsStabilizes intermediates during synthesis
Drug DevelopmentIntermediate for pharmaceuticalsLinked to improved efficacy in drug formulations

Mechanism of Action

The mechanism of action of tert-Butyl 4-pivaloylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • This property is critical in controlled-release drug formulations .
  • Electronic Effects : Fluorinated analogs (e.g., 2,4-difluorobenzoyl) exhibit enhanced electron-withdrawing character, improving stability under acidic conditions .
  • Functional Diversity: Amino-pyridinyl and benzyloxy derivatives demonstrate the versatility of the piperidine scaffold in targeting diverse biological pathways .

Physicochemical Properties

  • Solubility : Acetyl and propionyl derivatives are more polar than pivaloyl analogs, suggesting this compound may exhibit lower aqueous solubility.
  • Melting Points: Light yellow solids (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) contrast with the likely waxy solid form of pivaloyl derivatives due to increased hydrophobicity .

Biological Activity

tert-Butyl 4-pivaloylpiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, synthesis, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound this compound has the molecular formula C15H27NO3 and a molecular weight of 269.38 g/mol. The structure includes a piperidine ring substituted with a tert-butyl group and a pivaloyl moiety, which may influence its pharmacological properties.

Synthesis Methods

Recent studies have utilized various synthetic approaches to produce derivatives of piperidine carboxylates, including this compound. For instance, one-pot click chemistry has been employed to synthesize related compounds with high yields and purity, demonstrating the efficiency of modern synthetic techniques in producing biologically active derivatives .

1. GPR119 Agonistic Activity

Research has indicated that certain derivatives of piperidine carboxylates exhibit agonistic activity on GPR119, a G-protein coupled receptor implicated in glucose metabolism and insulin secretion. In particular, several synthesized analogs showed promising EC50 values comparable to known GPR119 agonists, suggesting potential applications in treating type-2 diabetes mellitus (T2DM) and obesity .

2. Anticorrosive Properties

In addition to metabolic effects, some studies have explored the anticorrosive properties of similar compounds. For example, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate exhibited significant inhibition efficiency (91.5%) against corrosion in acidic environments, indicating potential applications beyond pharmacology .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of piperidine derivatives:

StudyCompound TestedBiological ActivityKey Findings
This compoundGPR119 AgonismIdentified as a potential candidate for T2DM treatment with EC50 values similar to AR231543.
Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylateAnticorrosiveDemonstrated 91.5% inhibition efficiency at 25 ppm in corrosive media.
Pyridylpiperazine derivativesAntibiotic PotentiationShowed ability to enhance efficacy of existing antibiotics against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-pivaloylpiperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-pivaloylpiperidine-1-carboxylate

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